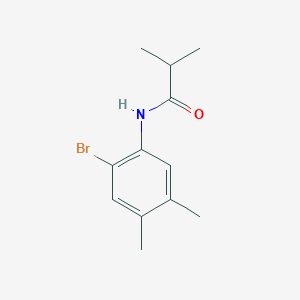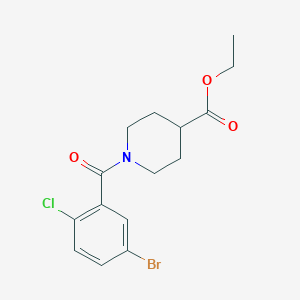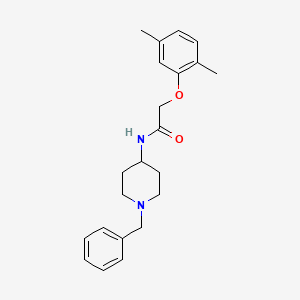
1-(2-furylmethyl)-4-(2-phenylbutanoyl)piperazine
Overview
Description
1-(2-furylmethyl)-4-(2-phenylbutanoyl)piperazine, also known as FMP, is a synthetic compound that has gained attention in the scientific community for its potential pharmacological properties. FMP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities.
Mechanism of Action
The exact mechanism of action of 1-(2-furylmethyl)-4-(2-phenylbutanoyl)piperazine is not fully understood. However, it has been suggested that this compound acts as a serotonin and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This compound has also been found to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and mood.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can lead to an improvement in mood and a reduction in anxiety. This compound has also been found to decrease the levels of pro-inflammatory cytokines, which can lead to a reduction in inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
1-(2-furylmethyl)-4-(2-phenylbutanoyl)piperazine has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. This compound has also been found to exhibit a range of biological activities, which makes it a useful tool for studying the mechanisms of action of various drugs. However, this compound also has some limitations. It has been found to have low solubility in water, which can make it difficult to administer in animal studies. This compound also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of 1-(2-furylmethyl)-4-(2-phenylbutanoyl)piperazine. One potential direction is the development of this compound analogs that exhibit improved pharmacological properties. Another direction is the study of the long-term effects of this compound on the brain and other organs. Additionally, the potential applications of this compound in the treatment of various diseases should be further explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community for its potential pharmacological properties. It has been found to exhibit a range of biological activities, including antidepressant, anxiolytic, and antinociceptive effects. This compound has potential applications in the treatment of various diseases such as depression, anxiety, and chronic pain. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in medicine.
Scientific Research Applications
1-(2-furylmethyl)-4-(2-phenylbutanoyl)piperazine has been extensively studied for its potential pharmacological properties. It has been found to exhibit a range of biological activities, including antidepressant, anxiolytic, and antinociceptive effects. This compound has also been found to possess anti-inflammatory and antioxidant properties. Due to its diverse range of biological activities, this compound has potential applications in the treatment of various diseases such as depression, anxiety, and chronic pain.
properties
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-18(16-7-4-3-5-8-16)19(22)21-12-10-20(11-13-21)15-17-9-6-14-23-17/h3-9,14,18H,2,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZHSUKWCXEFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-ethyl-1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B4726188.png)
![4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4726195.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4726197.png)
![3-[(4-methoxybenzoyl)amino]propyl 4-methoxybenzoate](/img/structure/B4726202.png)

![N-[2-(dimethylamino)ethyl]-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B4726218.png)

![2-(4-bromo-2-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4726235.png)
![N-{2-[(4-chlorobenzyl)thio]phenyl}methanesulfonamide](/img/structure/B4726245.png)
![2-(5-chloro-2-thienyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4726266.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4726271.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B4726273.png)